molecular formula C22H16N4O4 B2568691 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 903312-01-6

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide

Cat. No. B2568691
CAS RN: 903312-01-6
M. Wt: 400.394
InChI Key: WVUJUHDUFZCDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide” is a complex organic molecule. It contains an indolizine core, which is a bicyclic compound consisting of a fused pyridine and pyrrole ring. This core is substituted with an amino group at the 2-position, a phenyl group at the N-position, and a 4-nitrobenzoyl group at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the bicyclic indolizine core, with the various substituents attached at the appropriate positions. The exact geometry would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

Indolizines are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atom or the 2-position. The presence of the nitrobenzoyl group could also allow for reactions involving this moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its structure. The presence of the nitro group could increase its reactivity, while the phenyl group could contribute to its lipophilicity .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide is a compound that may be involved in the synthesis of various chemically significant molecules. Research has demonstrated the versatility of similar compounds in synthesizing a wide range of derivatives. For example, a novel diamine incorporating sulfone, ether, and amide structures was synthesized through a reaction involving a compound structurally related to 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide. This process highlights the potential for creating polyimides with significant properties, indicating the compound's relevance in materials science and polymer chemistry (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).

Anticancer and Biological Activity

Research into compounds with a similar structure to 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide has revealed potential anticancer and biological activities. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4-one were synthesized and showed significant antitumor activity against human breast adenocarcinoma cell lines. This suggests that related compounds, including 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide, could be explored for their anticancer properties (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Molecular Synthesis and Modification

The synthesis and modification of molecules using 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide or its derivatives have been a topic of interest. Such compounds are used as starting materials for the creation of biologically active molecules, showcasing their importance in pharmaceutical chemistry and drug design. This includes the development of various heterocyclic compounds with potential therapeutic applications, emphasizing the compound's utility in contributing to new and effective medications (Abdellatif, El-Shaieb, & El-Deen, 2011).

Exploration in Liquid Crystal Research

Compounds structurally related to 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide have been explored for their role in liquid crystal research. The study of hydrogen bonding and its effect on the smectic phase stability in liquid crystals has been significantly advanced by examining the properties of similar molecules. This research provides insights into the molecular interactions that influence the physical properties of liquid crystals, which are crucial for the development of displays and other technologies (Wang, Bai, Bai, Pang, Ran, Zhao, Zhang, & Li, 2011).

properties

IUPAC Name

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c23-19-18(22(28)24-15-6-2-1-3-7-15)17-8-4-5-13-25(17)20(19)21(27)14-9-11-16(12-10-14)26(29)30/h1-13H,23H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUJUHDUFZCDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.